6-Propylpyridine-3-carbonitrile
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Overview
Description
6-Propylpyridine-3-carbonitrile is an organic compound with the molecular formula C9H10N2. It belongs to the class of pyridine derivatives, which are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by a pyridine ring substituted with a propyl group at the 6-position and a cyano group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propylpyridine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 6-bromopyridine-3-carbonitrile with propylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
Preparation of Grignard Reagent: Propylmagnesium bromide is prepared by reacting propyl bromide with magnesium in anhydrous ether.
Nucleophilic Substitution: The Grignard reagent is then reacted with 6-bromopyridine-3-carbonitrile to form this compound.
The reaction conditions generally include maintaining an inert atmosphere (e.g., nitrogen or argon) and controlling the temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Propylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the cyano group can yield primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent (e.g., acetic acid).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or alkylating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
6-Propylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Propylpyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The propyl group may affect the compound’s lipophilicity and membrane permeability, impacting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-propylpyridine-3-carbonitrile: A fluorinated analog with similar structural features but different electronic properties.
6-Methylpyridine-3-carbonitrile: A methyl-substituted derivative with distinct steric and electronic effects.
6-Ethylpyridine-3-carbonitrile: An ethyl-substituted analog with variations in lipophilicity and reactivity.
Uniqueness
6-Propylpyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group at the 6-position and the cyano group at the 3-position allows for unique interactions and reactivity compared to other pyridine derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-propylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-3-9-5-4-8(6-10)7-11-9/h4-5,7H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOXNPNZXKKQJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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